2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain. It has been studied for its potential as a triple reuptake inhibitor, which means it can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine, making it a promising candidate for the treatment of major depressive disorder .
Preparation Methods
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxy group.
Introduction of the piperazine ring: The phenoxy intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the phenylpropyl side chain: Finally, the phenylpropyl side chain is introduced through a coupling reaction, often using reagents such as dichloromethane and lutidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Medicine: Due to its triple reuptake inhibition properties, it is being explored as a potential treatment for major depressive disorder and other psychiatric conditions.
Industry: The compound may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one involves its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. By blocking the transporters responsible for the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is believed to contribute to its potential antidepressant effects .
Comparison with Similar Compounds
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound also acts as a triple reuptake inhibitor but has a different structural configuration.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with similar pharmacological properties but a distinct chemical structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol: This compound shares some structural similarities and has been studied for its therapeutic potential
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
918479-66-0 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-19(26-21-12-6-3-7-13-21)22(25)24-17-15-23(16-18-24)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3 |
InChI Key |
YBQOWKGGIFPZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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